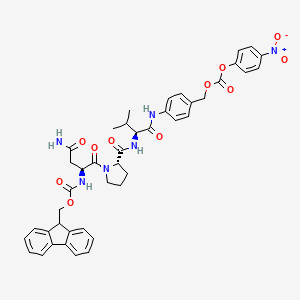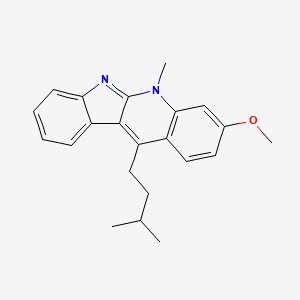
Anti-infective agent 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anti-infective agent 5 is a compound used to combat infections caused by various pathogens, including bacteria, viruses, fungi, and parasites. It is part of a broader class of anti-infective agents that are crucial in the treatment and prevention of infectious diseases. The compound’s unique properties make it effective in targeting and neutralizing harmful microorganisms, thereby preventing the spread of infections.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of anti-infective agent 5 involves multiple steps, including the formation of key intermediates and the final product. The process typically begins with the preparation of a precursor compound, which undergoes a series of chemical reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include acids, bases, and catalysts that facilitate the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced technologies such as automated synthesis and real-time monitoring helps in achieving efficient production.
化学反应分析
Types of Reactions: Anti-infective agent 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with enhanced or modified activity.
Reduction: Reduction reactions can be used to modify specific functional groups, altering the compound’s properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct biological activities and potential therapeutic applications.
科学研究应用
Anti-infective agent 5 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in research on microbial resistance and the development of new antimicrobial agents.
Medicine: Investigated for its potential in treating various infectious diseases, including those caused by drug-resistant pathogens.
Industry: Utilized in the formulation of disinfectants, antiseptics, and preservatives.
作用机制
The mechanism of action of anti-infective agent 5 involves targeting specific molecular pathways in pathogens. The compound binds to essential enzymes or proteins, inhibiting their function and disrupting vital processes such as cell wall synthesis, protein synthesis, or nucleic acid replication. This leads to the death or inhibition of the pathogen, preventing the spread of infection.
相似化合物的比较
Anti-infective agent 5 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Penicillin, vancomycin, ciprofloxacin.
Uniqueness: Unlike some other anti-infective agents, this compound has a broader spectrum of activity and can target multiple types of pathogens. Its unique chemical structure allows for modifications that enhance its efficacy and reduce the likelihood of resistance development.
属性
分子式 |
C18H13N5O3 |
|---|---|
分子量 |
347.3 g/mol |
IUPAC 名称 |
2-nitro-7-[(4-pyridin-3-ylphenyl)methyl]imidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C18H13N5O3/c24-18-17-20-16(23(25)26)12-21(17)8-9-22(18)11-13-3-5-14(6-4-13)15-2-1-7-19-10-15/h1-10,12H,11H2 |
InChI 键 |
RYMURFCZKNEFRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CN3C=CN4C=C(N=C4C3=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


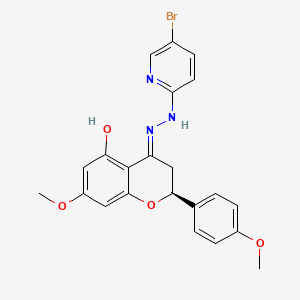
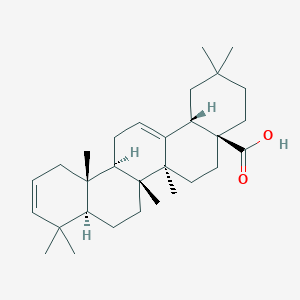
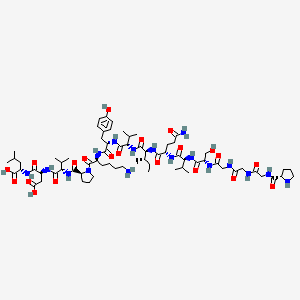
![[(2R,4S,5S)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12406815.png)
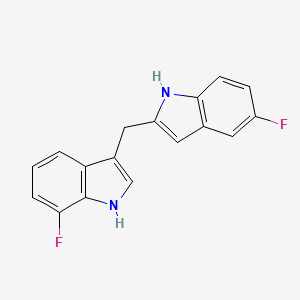

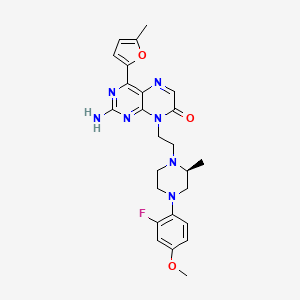



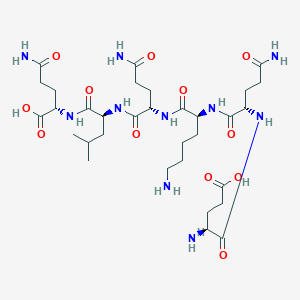
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12406866.png)
